molecular formula C20H18N4OS B3722502 2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone

2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone

Cat. No.: B3722502
M. Wt: 362.4 g/mol
InChI Key: BMJMRZMZAXIQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone is a complex organic compound that features a benzimidazole moiety linked to a pyrimidinone structure via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and pyrimidinone structures often exhibit significant antimicrobial properties. Studies have shown that 2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone can inhibit the growth of various bacterial strains. For instance, a study reported an IC50 value of 12 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the inhibition of specific kinases associated with cell proliferation, leading to reduced cell viability.

Antiviral Effects

Preliminary findings suggest that this compound may possess antiviral properties as well. It has shown efficacy against certain viruses in laboratory settings, potentially by interfering with viral replication processes. Further research is required to elucidate the exact mechanisms involved .

Interaction Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicate that it can effectively bind to specific enzyme sites, potentially inhibiting their activity and leading to therapeutic effects against infections or cancer cell proliferation .

Industrial Applications

The unique chemical properties of this compound make it suitable for use in developing new materials with specific chemical characteristics. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the synthesis of derivatives that may have enhanced properties or functionalities.

Mechanism of Action

The mechanism of action of 2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets:

Biological Activity

2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone is a complex organic compound that combines a benzimidazole moiety with a pyrimidinone structure through a sulfanyl linkage. This unique combination suggests significant potential for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the compound's biological activities, synthesis methods, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅N₃OS. The compound features key functional groups that contribute to its biological activity:

  • Benzimidazole Ring : Known for its interaction with various biological targets.
  • Pyrimidinone Core : Often involved in nucleic acid interactions.
  • Sulfanyl Group : Enhances the compound’s reactivity and binding affinity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzimidazole Core : Condensation of o-phenylenediamine with formic acid.
  • Benzylation : Reaction with benzyl chloride in the presence of a base (e.g., potassium carbonate).
  • Sulfanyl Linkage Introduction : Reaction with a thiol compound.
  • Pyrimidinone Formation : Cyclization reactions to form the pyrimidinone ring.

These methods allow for the efficient production of the compound while providing opportunities for further modifications based on desired biological properties.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and pyrimidinone moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains, highlighting their potential as new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. A study reported that related benzimidazole derivatives exhibited antiproliferative effects against melanoma and leukemia cell lines, suggesting that this compound may possess similar activities .

Cell LineIC50 (µM)Reference
A375P (Melanoma)9.5
U937 (Leukemia)10.0

The mechanism of action involves the interaction of the compound with specific enzymes or receptors within biological systems. The benzimidazole moiety may bind to target proteins, modulating their activity, while the pyrimidinone core could interact with nucleic acids or other biomolecules, leading to inhibition of critical cellular processes .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that benzimidazole derivatives showed significant antitumor activity by inhibiting Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer progression .
  • Binding Affinity Studies : Molecular docking studies indicated strong binding affinities of similar compounds to target proteins, suggesting enhanced selectivity and potency in therapeutic applications .

Q & A

Q. Basic: What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions:

Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions to generate the 1-benzyl-1H-benzimidazole intermediate .

Sulfanyl linkage introduction : Reaction of the benzimidazole intermediate with a methylsulfanylating agent (e.g., thiourea or CS₂) in the presence of a base to form the [(benzimidazol-2-yl)methyl]sulfanyl group .

Pyrimidinone assembly : Cyclization of a β-keto ester or thiourea derivative with a methyl-substituted urea or thiourea under acidic or basic conditions to form the 6-methyl-4(1H)-pyrimidinone core .

Coupling steps : The final product is obtained via nucleophilic substitution or thiol-ene reactions to connect the benzimidazole and pyrimidinone moieties .

Key intermediates :

  • 1-Benzyl-1H-benzimidazole-2-carbaldehyde
  • 2-(Methylsulfanyl)methyl-benzimidazole
  • 6-Methyl-2-thiopyrimidin-4(1H)-one

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for benzimidazole aromatic protons (δ 7.2–8.0 ppm), methylsulfanyl group (δ 2.5–3.0 ppm), and pyrimidinone carbonyl (δ 160–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., bond angles, torsional strain) .
  • HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. Basic: What in vitro biological assays are typically employed to evaluate its antimicrobial activity?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution .
  • Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24 hours .
  • Enzyme Inhibition :
    • Topoisomerase II/DNA gyrase assays : Measure IC₅₀ via gel electrophoresis .
    • β-Lactamase inhibition : Use nitrocefin hydrolysis assays .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) to determine selectivity indices .

Q. Advanced: How can reaction conditions be optimized to improve sulfanyl linkage formation?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reactivity .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for yield improvement .
  • Temperature Control : Perform reactions at 60–80°C to balance kinetics and side reactions .
  • Real-Time Monitoring : Use FT-IR or Raman spectroscopy to track thiomethyl intermediate formation .

Example optimization table :

ConditionYield (%)Purity (%)
DMF, 70°C, ZnCl₂8298
Toluene, 80°C6590

Q. Advanced: What computational methods predict binding affinity to target enzymes?

Answer:

  • Molecular Docking (AutoDock Vina, Glide) :
    • Use crystal structures (PDB: 6QK) to model interactions with bacterial topoisomerases or HIV-1 protease .
    • Prioritize binding pockets with high hydrophobic character (e.g., benzyl group interactions) .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-enzyme complexes .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for methyl/phenyl substitutions to guide SAR .

Q. Advanced: How should crystallographic data resolve molecular structure ambiguities?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets .
  • SHELXL Refinement :
    • Apply restraints for disordered benzyl groups or sulfanyl linkages .
    • Validate with R-factor convergence (<5% discrepancy) .
  • Hydrogen Bonding Analysis : Identify C–H···π or π–π interactions stabilizing the crystal lattice .

Q. Advanced: How to address contradictory antimicrobial results between derivatives?

Answer:

  • Experimental Replicates : Perform triplicate assays with independent compound batches .
  • Statistical Analysis : Apply ANOVA/Tukey tests to confirm significance (p < 0.05) .
  • Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to rule out false negatives due to poor uptake .
  • Resistance Profiling : Test against clinically isolated multidrug-resistant strains .

Q. Advanced: What strategies enhance bioactivity via structural modifications?

Answer:

  • Substitution Patterns :
    • Replace benzyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .
    • Introduce halogens (F, Cl) at pyrimidinone positions to improve membrane permeability .
  • SAR Table :
DerivativeMIC (μg/mL)Topo II IC₅₀ (μM)
6-Methyl (parent)1612.5
6-Trifluoromethyl analog86.2
2-Benzyl → 2-Naphthyl3225.0

Properties

IUPAC Name

2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-11-19(25)23-20(21-14)26-13-18-22-16-9-5-6-10-17(16)24(18)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMRZMZAXIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
Reactant of Route 2
2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
Reactant of Route 3
2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
Reactant of Route 5
2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.